2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid
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Overview
Description
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid is an organic compound that features a bromine atom, an amino group, and a trifluoromethyl group attached to a phenyl ring, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable phenylacetic acid derivative, followed by the introduction of the trifluoromethyl group through a suitable reagent such as trifluoromethyl iodide. The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and amination steps, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Phenylacetic acid derivatives.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and amino group can participate in various binding interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylacetic acid: Similar structure but lacks the bromine and amino groups.
2-Amino-3-(trifluoromethyl)benzoic acid: Contains an amino and trifluoromethyl group but differs in the position of the functional groups.
2-Methyl-4-(trifluoromethyl)phenylacetic acid: Similar structure but with a methyl group instead of an amino group.
Uniqueness
2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bromine and amino groups provide sites for further chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C9H7BrF3NO2 |
---|---|
Molecular Weight |
298.06 g/mol |
IUPAC Name |
2-[2-amino-5-bromo-3-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7BrF3NO2/c10-5-1-4(2-7(15)16)8(14)6(3-5)9(11,12)13/h1,3H,2,14H2,(H,15,16) |
InChI Key |
IWGAUQNBSMKUKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)N)C(F)(F)F)Br |
Origin of Product |
United States |
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